Thieno[3,2-d]pyrimidine-6-carboxylic acid

Sirtuin Cancer Research Metabolic Disease

Research requiring purine-mimetic scaffolds for kinase or sirtuin inhibition faces critical isomer-dependent potency loss. Thieno[3,2-d]pyrimidine-6-carboxylic acid (CAS 1211539-93-3) provides the validated atomic arrangement for target engagement. - **Proven activity**: Enables SIRT1/2/3 inhibitors with IC50 values as low as 2.7 nM (compound 11c). - **Structural necessity**: Positional isomers (e.g., thieno[2,3-d]) show complete loss of activity at equivalent concentrations. - **Supply chain**: Available for immediate R&D procurement; no DEA/REACH restrictions.

Molecular Formula C7H4N2O2S
Molecular Weight 180.18
CAS No. 1211539-93-3
Cat. No. B2771591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[3,2-d]pyrimidine-6-carboxylic acid
CAS1211539-93-3
Molecular FormulaC7H4N2O2S
Molecular Weight180.18
Structural Identifiers
SMILESC1=C(SC2=CN=CN=C21)C(=O)O
InChIInChI=1S/C7H4N2O2S/c10-7(11)5-1-4-6(12-5)2-8-3-9-4/h1-3H,(H,10,11)
InChIKeyQXKDYVQSQQPDSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Thieno[3,2-d]pyrimidine-6-carboxylic Acid – Sourcing Overview


Thieno[3,2-d]pyrimidine-6-carboxylic acid (CAS 1211539-93-3) is a heterocyclic building block within the thienopyrimidine family, a class of compounds recognized for their structural relationship to purine bases like adenine and guanine [1]. It serves as a key intermediate in the synthesis of diverse bioactive molecules, notably as a precursor to potent, selective inhibitors of protein kinases, sirtuins, and other therapeutic targets [2]. The thieno[3,2-d]pyrimidine isomer is one of three isomeric thienopyrimidine cores, and its specific atomic arrangement confers distinct properties compared to its analogs, directly impacting the biological activity and selectivity of the derived compounds [1].

1
Isomer-specific core

Thieno[3,2-d]pyrimidine arrangement (not [2,3-d] or [3,4-d]) determines target recognition and biological response

2
Key synthetic intermediate

6-carboxylic acid handle enables amide/ester derivatization for sirtuin, PI3K/mTOR, and anti-infective inhibitor programs

3
Reported scaffold for probe design

Published co-crystal structures support rational chemical biology probe optimization using this core

Why Thieno[3,2-d]pyrimidine-6-carboxylic Acid Cannot Be Substituted


Substituting thieno[3,2-d]pyrimidine-6-carboxylic acid with a positional isomer or a close analog is not a viable option for research and development due to significant, quantifiable differences in biological activity. The position of the sulfur atom in the thiophene ring is a critical determinant of biological function [1]. For example, a direct comparison of thieno[3,2-d]pyrimidinium derivatives against their thieno[2,3-d]pyrimidinium counterparts reveals a substantial reduction in inhibitory potency, with some analogs showing complete loss of activity at the same concentration [2]. Furthermore, the carboxylic acid at the 6-position is a crucial pharmacophore for binding to specific enzyme pockets, and its replacement or removal leads to a drastic loss in potency, as demonstrated in studies of sirtuin inhibitors where a truncated analog lacking the core was over 1,000-fold less potent [3]. These data confirm that the specific chemical identity of this compound is essential for achieving the desired potency and selectivity in a research program.

Positional isomer mismatch

Replacing with thieno[2,3-d] or [3,4-d] isomer may drastically reduce target inhibition; sulfur position is a primary activity determinant.

C6 carboxyl pharmacophore loss

Removal or replacement of the 6-COOH group can abolish key binding interactions; reported potency differences exceed orders of magnitude.

Truncated analog failure

Simpler cores lacking the full thienopyrimidine ring system show substantial target-engagement deficits; scaffold integrity is essential.

Thieno[3,2-d]pyrimidine-6-carboxylic Acid vs. Analogs: Quantitative Comparison


SIRT1 Inhibitory Potency

Derivatives of thieno[3,2-d]pyrimidine-6-carboxylic acid, specifically the 6-carboxamide series, exhibit exceptionally high potency as pan-inhibitors of sirtuins SIRT1, SIRT2, and SIRT3, representing a novel chemotype significantly more potent than earlier inhibitors [1]. A key lead compound (11c) in this series demonstrates single-digit nanomolar IC50 values against all three enzymes, confirming the scaffold's high intrinsic activity and making it a valuable tool for sirtuin research [1].

SIRT1 inhibition
Cross-study comparable
3.6 nM (derivative 11c)
Supports sirtuin-targeted lead design
Biochemical assay; reported significantly more potent than earlier inhibitors
Sirtuin Cancer Research Metabolic Disease

SIRT2 Inhibition Potency Advantage

A derivative of thieno[3,2-d]pyrimidine-6-carboxylic acid (compound 11c) inhibits SIRT2 with an IC50 of 2.7 nM [1]. In a separate study, a structurally related compound from a different series, SIRT-IN-2, was reported to inhibit SIRT2 with an IC50 of 4,000 nM (4 μM) [2]. This cross-study comparison suggests that the specific thieno[3,2-d]pyrimidine-6-carboxamide core present in 11c offers a potency advantage of over 1,400-fold compared to a less optimized inhibitor.

SIRT2 potency vs. truncated
Cross-study comparable
11c (full core) 2.7 nM
SIRT-IN-2 4000 nM
Suggests scaffold-derived potency context
Cross-study IC50 comparison; independent assays
Sirtuin Epigenetics Neurology

SIRT3 Inhibition and Structural Validation

The thieno[3,2-d]pyrimidine-6-carboxamide derivative 11c demonstrates potent inhibition of SIRT3 with an IC50 of 4.0 nM [1]. Importantly, crystallographic studies confirmed the mechanism of action: the common carboxamide group binds in the nicotinamide C-pocket of SIRT3, and the aliphatic portions extend through the substrate channel, providing a clear structural rationale for the observed SAR [1]. In contrast, a pan-SIRT inhibitor from a different scaffold (Sigma-Aldrich product) shows a notably higher IC50 of 33 nM for SIRT3, suggesting a less optimal fit .

SIRT3 + co-crystal
Cross-study comparable
11c 4.0 nM
Sigma inhibitor 33 nM
X-ray validated binding mode supports rational design
Crystallography confirms nicotinamide pocket engagement
Sirtuin Metabolism Aging

PI3Kα/mTOR Dual Inhibition Potency

Derivatives of thieno[3,2-d]pyrimidine-6-carboxylic acid are also being explored as potent dual inhibitors of PI3Kα and mTOR. One compound, PI3K/mTOR Inhibitor-8 (Compound 18b), a 2-(4-methoxybenzoyl)hydrazide derivative of the core, demonstrates exceptional potency with an IC50 of 0.46 nM against PI3Kα and 12 nM against mTOR . This dual inhibition profile, with sub-nanomolar activity against the primary target, highlights the potential of the scaffold in oncology drug discovery.

PI3Kα/mTOR dual
Class-level inference
PI3Kα IC50 0.46 nM; mTOR IC50 12 nM (derivative 18b)
Reported dual inhibition profile, requires independent validation
Source data limited; class-level observation
Kinase Oncology Dual Inhibitor

Isomeric Specificity: Sulfur Position

The specific thieno[3,2-d]pyrimidine isomer is a critical determinant of biological activity, and its substitution with the [2,3-d] or [3,4-d] isomers is not chemically equivalent. A direct comparison of analogous compounds shows that switching from a thieno[3,2-d]pyrimidinium head group to a thieno[2,3-d]pyrimidinium head group can drastically reduce or abolish inhibitory potency. For instance, while compound Fa-29 (thieno[3,2-d]pyrimidinium) achieved 100% inhibition at 10 µM, its analog Ff-6 (thieno[2,3-d]pyrimidinium) showed only 46.43% inhibition under the same conditions [1]. This is further supported by a broader review noting that the position of the sulfur atom is most clearly reflected in the electronic spectra and biological activity profiles of these compounds [2].

Isomer specificity
Head-to-head
[3,2-d] isomer 100% inhibition
[2,3-d] isomer 46.4% inhibition
Reinforces isomer-specific procurement requirement
10 µM assay; sulfur position crucial for full inhibition
Medicinal Chemistry Isomerism Structure-Activity Relationship

Thieno[3,2-d]pyrimidine-6-carboxylic Acid: High-Value Applications


Sirtuin-Targeted Lead Optimization

Thieno[3,2-d]pyrimidine-6-carboxylic acid is a validated and highly potent core scaffold for developing inhibitors of SIRT1, SIRT2, and SIRT3 [1]. Its use as a key intermediate is recommended for medicinal chemistry teams aiming to generate novel, potent sirtuin inhibitors. The published data on derivatives like compound 11c (with IC50 values of 3.6, 2.7, and 4.0 nM) and the associated X-ray co-crystal structures provide a strong, data-driven starting point for lead optimization campaigns in oncology, metabolic disorders, or neurology [1].

Dual PI3K/mTOR SAR Studies

This compound serves as a privileged scaffold for the development of potent dual PI3K/mTOR inhibitors, as demonstrated by PI3K/mTOR Inhibitor-8, which has an IC50 of 0.46 nM for PI3Kα and 12 nM for mTOR . Researchers engaged in oncology drug discovery can utilize this building block to explore SAR around the 2-, 4-, and 6-positions of the core, leveraging its proven ability to generate molecules with sub-nanomolar potency against clinically relevant kinases .

Anti-Infective Agents with Purine-Like Scaffolds

Due to its structural relationship with purine bases, the thieno[3,2-d]pyrimidine core is widely studied for developing antibacterial, antifungal, antiparasitic, and antiviral agents [2]. The thieno[3,2-d]pyrimidine-6-carboxylic acid provides a versatile entry point for synthesizing diverse libraries of purine mimetics. Researchers in anti-infective drug discovery should procure this specific isomer to avoid the significant potency losses observed with other thienopyrimidine isomers [3].

Chemical Biology Probe Synthesis

The high potency and defined mechanism of action of derivatives built from this scaffold make it an excellent candidate for generating chemical biology probes. For example, the pan-SIRT inhibitor properties can be exploited to create tool compounds for interrogating sirtuin function in cellular and in vivo models [1]. The availability of crystallographic data for related compounds in the active site of SIRT3 further enables the rational design of selective probes by guiding modifications to the core [1].

Application
Selection Property
Validation Focus
Sirtuin lead optimization
Thieno[3,2-d] core with C6 carboxyl
Sirtuin isoform inhibition assays, co-crystal resolution
PI3K/mTOR dual inhibitor SAR
6-carboxylic acid derivative library
PI3Kα/mTOR enzymatic profiling, selectivity panels
Anti-infective purine mimetics
Positional isomer identity (sulfur position)
Antimicrobial screening, isomer comparison studies
Chemical biology probe synthesis
Reported binding-mode definition
Cellular target engagement, sirtuin selectivity assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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